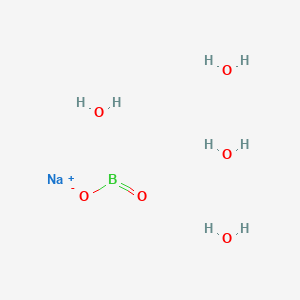
(R)-3-(1-Amino-ethyl)-benzoic acid
Overview
Description
®-3-(1-Amino-ethyl)-benzoic acid is an organic compound characterized by the presence of an amino group attached to an ethyl side chain, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Amino-ethyl)-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available benzoic acid.
Chiral Amination: A chiral amine, such as ®-1-phenylethylamine, is introduced to the benzoic acid under conditions that promote the formation of the desired ®-enantiomer.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Amino-ethyl)-benzoic acid may involve:
Large-Scale Synthesis: Utilizing automated reactors to ensure precise control over reaction conditions.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: ®-3-(1-Amino-ethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to promote enantioselective reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: Intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-ethyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the benzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(S)-3-(1-Amino-ethyl)-benzoic acid: The enantiomer of the compound, which may have different biological activities.
3-Amino-benzoic acid: Lacks the ethyl side chain, leading to different chemical and biological properties.
4-(1-Amino-ethyl)-benzoic acid: Positional isomer with the amino-ethyl group at the para position.
Uniqueness: ®-3-(1-Amino-ethyl)-benzoic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or positional isomers. This uniqueness makes it valuable in applications requiring high enantioselectivity or specific molecular interactions.
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRCJWRFTUMEEL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299891 | |
| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-71-7 | |
| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















